3-methyl-N-(trideuteriomethyl)aniline
Description
Properties
IUPAC Name |
3-methyl-N-(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGJJTQNZVNEQU-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Experimental Procedure
Materials :
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3-Methylaniline (0.25 mmol)
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Deuterated methyl iodide (CDI, 3.75 mmol)
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Potassium hydroxide (7.5 mmol)
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Tetra-n-butylammonium iodide (0.21 mmol)
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Benzene (4.2 mL) and water (0.6 mL)
Steps :
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Combine 3-methylaniline, CDI, KOH, and tetra-n-butylammonium iodide in benzene/water.
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Heat the mixture at 90°C for 24 hours under nitrogen atmosphere.
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Extract the organic layer with diethyl ether, wash with saturated sodium carbonate, and dry over NaSO.
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Purify via silica gel chromatography (petroleum ether/ethyl acetate, 20:1) to isolate N-CD-3-methylaniline.
Table 1 : Key Parameters for Alkylation with CDI
| Parameter | Value |
|---|---|
| Reaction Temperature | 90°C |
| Reaction Time | 24 hours |
| Yield | 90% |
| Purification Method | Silica Gel Chromatography |
Catalytic Reductive Amination with Deuterium Gas
Fe–P–C Catalyst System and Mechanism
A novel approach employs a phosphorus-doped iron single-atom catalyst (Fe–P–C) to enable tandem reductive amination and deuteration. This method utilizes formaldehyde and deuterium gas (D) to introduce the CD group directly onto the nitrogen of 3-methylaniline. The process involves two steps:
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Condensation : 3-Methylaniline reacts with formaldehyde to form a Schiff base intermediate.
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Reductive Deuteration : The Schiff base undergoes hydrogenation with D, selectively incorporating deuterium into the N-methyl group.
The Fe–P–C catalyst exhibits exceptional activity, with kinetic studies indicating that the hydrogenation of the Schiff base is the rate-determining step (activation energy: 79.0 kJ/mol). Density functional theory (DFT) calculations reveal that the iron sites facilitate heterolytic cleavage of D, enabling efficient deuteration at the N-alkyl position.
Experimental Protocol
Materials :
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3-Methylaniline (0.25 mmol)
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Formaldehyde (0.25 mmol)
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Fe–P–C catalyst (0.2 mol%)
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Deuterium gas (D, 40 bar)
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Toluene (1 mL)
Steps :
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Combine 3-methylaniline, formaldehyde, and Fe–P–C catalyst in toluene.
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Charge the reaction vessel with 40 bar D and heat at 140°C for 24 hours.
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Extract the product with ethyl acetate, wash with water, and dry over NaSO.
Table 2 : Key Parameters for Reductive Amination
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.2 mol% Fe–P–C |
| Deuterium Pressure | 40 bar D |
| Reaction Temperature | 140°C |
| Yield | 82% |
Comparative Analysis of Synthetic Methods
Table 3 : Alkylation vs. Reductive Amination
| Criteria | Alkylation with CDI | Reductive Amination with D |
|---|---|---|
| Deuterium Source | CDI | D |
| Catalyst | Phase-transfer catalyst | Fe–P–C |
| Reaction Time | 24 hours | 24 hours |
| Yield | 90% | 82% |
| Byproducts | Minimal | Trace Schiff base intermediates |
| Scalability | Moderate | High (continuous flow compatible) |
The alkylation method offers higher yields and simpler setup but requires handling toxic methyl iodide. In contrast, the catalytic reductive amination uses cost-effective D and avoids halogenated reagents, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(trideuteriomethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-Methyl-N-(trideuteriomethyl)aniline, a derivative of aniline, has garnered attention in various scientific research applications due to its unique structural properties and isotopic labeling. This article delves into its applications, particularly in the fields of organic synthesis, medicinal chemistry, and environmental science.
Kinetic Isotope Effects
The compound has been utilized to study intramolecular deuterium isotope effects. Research indicates that the ratio of the reaction rates for reactions involving this compound can reveal information about transition states and reaction pathways . Such studies are essential for understanding fundamental aspects of chemical reactivity.
Photoredox Catalysis
In organic synthesis, this compound can serve as a substrate in photoredox catalysis, where it helps facilitate reactions under visible light conditions. This application is particularly relevant for synthesizing complex organic molecules with high selectivity and efficiency .
Potential Drug Development
The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Studies have shown that anilines can act as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's . The isotopic labeling provided by trideuteriomethyl groups may enhance the understanding of these interactions through detailed kinetic studies.
Toxicological Studies
Research involving this compound also extends to toxicological assessments, where its behavior in biological systems is evaluated. Understanding how this compound interacts with metabolic pathways can help in assessing potential risks associated with exposure to similar anilines in pharmaceuticals and industrial chemicals .
Pollution Monitoring
The use of isotopically labeled compounds like this compound can be pivotal in environmental monitoring. By tracking the degradation pathways of this compound in various ecosystems, researchers can gain insights into the fate of pollutants and their transformation processes .
Biodegradation Studies
Studies on the biodegradation of anilines often employ labeled compounds to trace metabolic pathways in microorganisms. This application aids in understanding how pollutants are broken down in natural environments and informs bioremediation strategies .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of N,3-dimethylaniline-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, including N-demethylation and N-oxidation. These transformations are mediated by enzymes such as cytochrome P450, which play a crucial role in the metabolism of aniline derivatives .
Comparison with Similar Compounds
Reactivity and Stability
- However, switching to hexafluoro-2-propanol (HFIP) as a solvent stabilized the substrate, increasing the yield to 55% . In contrast, diarylamines with electron-donating groups (e.g., di-p-tolylamine) achieved higher yields (54%) under similar conditions, highlighting the role of substituent electronics .
C–H Functionalization :
- Isotopic Effects: While direct data on 3-methyl-N-(trideuteriomethyl)aniline is absent, deuterium substitution in similar compounds is known to slow reaction kinetics due to KIEs. For example, deuterated methyl groups in N-methylanilines reduce C–H activation rates in catalytic cycles .
Physical and Spectroscopic Properties
- 3-Methyl-N-(4-nitrophenyl)aniline (2c) : Exhibits distinct ¹H NMR signals at δ 8.36 (s, 1H, NH) and δ 2.34 (s, 3H, CH₃), with ¹³C NMR confirming aromatic and methyl carbons .
- N-Benzyl-3-methylaniline (9a) : Synthesized in 94% yield, with NMR data matching literature values, indicating high purity and structural integrity .
Key Research Findings
- Solvent Optimization : HFIP enhances the stability of electron-rich anilines like 3-methyl-N-(p-tolyl)aniline in oxidative reactions, mitigating decomposition pathways .
- Electronic Effects : Electron-donating substituents (e.g., methyl) improve reactivity in C–H activation, while electron-withdrawing groups (e.g., CF₃, nitro) reduce it .
- Deuterium Substitution : Expected to lower reaction rates in mechanisms involving N–CH₃ bond cleavage, making this compound a valuable probe for mechanistic studies .
Biological Activity
3-Methyl-N-(trideuteriomethyl)aniline is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of aniline, characterized by the presence of a methyl group and a trideuteriomethyl substituent. The molecular formula can be represented as , where denotes deuterium atoms. This substitution can influence the compound's interactions with biological systems, particularly in pharmacokinetics and metabolism.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. Key mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Gene Regulation : The compound may influence gene expression related to cell proliferation and apoptosis. Such effects are critical in cancer research, where modulation of these pathways can lead to therapeutic benefits.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.
Biological Activity Data
Case Studies
Several case studies have explored the biological effects of compounds structurally similar to this compound. These provide valuable insights into its potential applications:
- Neuroprotective Effects : A study investigated a related compound's ability to inhibit AChE in neuroblastoma cells. The results indicated that the compound not only inhibited enzyme activity but also induced expression of neuroprotective genes such as BDNF (Brain-Derived Neurotrophic Factor) .
- Anti-Cancer Properties : In a clinical trial involving patients with advanced melanoma, a similar aniline derivative was administered. The results showed a significant reduction in tumor size among participants, attributed to the compound's ability to induce apoptosis and inhibit tumor growth factors.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption and Distribution : The presence of deuterium may alter the absorption rates compared to non-deuterated analogs. Studies suggest that deuterated compounds often exhibit prolonged half-lives and altered distribution profiles due to their unique metabolic pathways.
- Safety Profile : Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to evaluate long-term effects and safety in humans.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-methyl-N-(trideuteriomethyl)aniline, and how can deuteration efficiency be optimized?
Answer:
Synthesis typically involves substituting the methyl group on the aniline nitrogen with a trideuteriomethyl (CD₃) group. A common approach is reductive deuteration using deuterated reagents. For example:
- Deuteromethylation via Reductive Amination : React 3-methylaniline with deuterated formaldehyde (CD₂O) under reducing conditions (e.g., NaBD₄ or D₂/Pd catalysis) to introduce the CD₃ group .
- Challenges : Deuterium incorporation efficiency can be hindered by proton exchange in protic solvents. Using anhydrous conditions and deuterated solvents (e.g., DMF-d₇) minimizes contamination .
- Validation : Confirm deuteration via ¹H/²H NMR (absence of N–CH₃ signals at ~2.8 ppm) and mass spectrometry (MS) to verify isotopic purity >98% .
Basic: How should NMR spectroscopy be optimized to resolve structural and isotopic features of this compound?
Answer:
- ¹³C NMR : Focus on the N–CD₃ carbon signal (~35–40 ppm), which splits into a septet due to coupling with deuterium (²J₃C-D ≈ 20 Hz) .
- ²H NMR : Use a dedicated deuterium probe or a broadband inverse probe to detect the CD₃ group. Signal averaging (>256 scans) improves sensitivity due to low natural abundance of ²H .
- Solvent Selection : Avoid solvents with exchangeable protons (e.g., CD₃OD) to prevent signal broadening. Use CDCl₃ or DMSO-d₆ for sharper peaks .
Advanced: How do kinetic isotope effects (KIEs) elucidate the N-dealkylation mechanism of this compound in cytochrome P450 studies?
Answer:
- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated analogs. For example, incubate this compound with cytochrome P450 enzymes (e.g., CYP3A4) and measure N-demethylation products via LC-MS .
- Interpretation : A KIE > 1 indicates C–H bond cleavage is rate-determining. For this compound, a low KIE (~1.0–1.2) suggests oxygen donation from the enzyme’s heme group is rate-limiting, masking isotope effects .
- Advanced Method : Use intramolecular KIEs with mixed deuterated/protonated substrates (e.g., N-CD₃/N-CH₃) to isolate isotope effects on specific reaction steps .
Advanced: What experimental design principles apply to optimizing photocatalytic degradation of this compound?
Answer:
-
Box-Behnken Design : A 3-level factorial design optimizes variables like catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and light intensity. For example:
Variable Low (-1) Mid (0) High (+1) Catalyst (g/L) 0.5 1.0 1.5 pH 4 7 10 Light (W/m²) 100 200 300 Run 27 experiments to model degradation efficiency (%) and identify optimal conditions . -
Analytical Validation : Quantify degradation products (e.g., CO₂, NH₃) via GC-MS or ion chromatography. Track deuterium retention to assess isotopic stability .
Advanced: How can computational methods predict isotope effects in reactions involving this compound?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state geometries using software like Gaussian or ORCA. Compare activation energies (ΔE‡) for C–H vs. C–D bond cleavage to predict KIEs .
- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions (e.g., cytochrome P450 binding) to assess how deuteration alters binding affinity or reaction trajectories .
- Limitations : DFT may underestimate tunneling effects in H/D transfer. Combine with experimental KIEs for robust mechanistic insights .
Advanced: What strategies mitigate decomposition during electrochemical coupling reactions of this compound?
Answer:
- Solvent Optimization : Replace methanol with hexafluoro-2-propanol (HFIP) to stabilize radical intermediates and reduce side reactions (yield increased from 20% to 55% in analogous reactions) .
- Electrode Selection : Use Pt or carbon electrodes to minimize overpotential. Control voltage to avoid over-oxidation (e.g., <1.2 V vs. Ag/AgCl) .
- In Situ Monitoring : Employ cyclic voltammetry to detect decomposition pathways. Adjust pH (neutral to mildly acidic) to stabilize the aniline derivative .
Advanced: How does deuteration influence biodegradation pathways of this compound in environmental studies?
Answer:
- Microbial Assays : Incubate with aniline-degrading bacteria (e.g., Pseudomonas putida). Compare degradation rates of deuterated vs. non-deuterated analogs using ¹⁴C-labeled tracers .
- Metabolite Profiling : Use LC-HRMS to identify deuterated intermediates (e.g., deuterated catechols). Note that CD₃ groups may slow enzymatic cleavage due to stronger C–D bonds .
- Gene Expression Analysis : Perform RNA-seq on bacteria exposed to the deuterated compound to assess upregulation of aniline dioxygenase genes (e.g., tdnA1A2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
